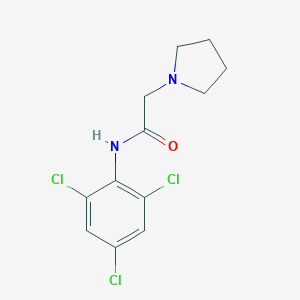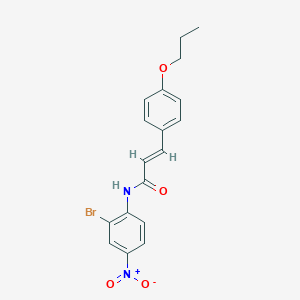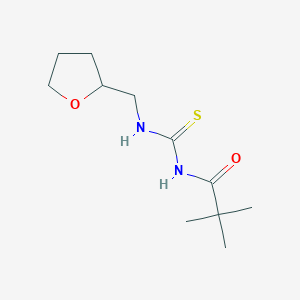
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival.
Wirkmechanismus
TPCA-1 inhibits the activity of NF-κB by binding to the IKK-β kinase subunit, which is responsible for phosphorylating IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of IKK-β, TPCA-1 prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
Inhibition of NF-κB activity by TPCA-1 has been shown to have various biochemical and physiological effects. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. TPCA-1 has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, TPCA-1 has been shown to reduce the severity of colitis in mice by reducing inflammation and promoting tissue repair.
Vorteile Und Einschränkungen Für Laborexperimente
TPCA-1 has several advantages for lab experiments. TPCA-1 is a small molecule inhibitor that can be easily synthesized and purified. TPCA-1 has been extensively studied, and its mechanism of action is well understood. However, TPCA-1 also has some limitations for lab experiments. TPCA-1 may have off-target effects, and its specificity for IKK-β may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of TPCA-1. TPCA-1 has shown promising results in preclinical studies for various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of TPCA-1 in clinical trials. Additionally, the development of more selective inhibitors of IKK-β may improve the specificity and efficacy of NF-κB inhibition. Finally, the combination of TPCA-1 with other therapies may enhance its therapeutic potential.
Synthesemethoden
The synthesis of TPCA-1 involves the reaction of 2,4,6-trichlorobenzoyl chloride with pyrrolidine followed by the reaction with N-acetylanthranilic acid. The final product is obtained after purification by column chromatography. The purity of TPCA-1 can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammatory bowel disease, and rheumatoid arthritis. TPCA-1 has been shown to inhibit the activity of NF-κB, which is a critical regulator of inflammation and immune responses. Inhibition of NF-κB activity by TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Eigenschaften
Produktname |
2-(1-pyrrolidinyl)-N-(2,4,6-trichlorophenyl)acetamide |
|---|---|
Molekularformel |
C12H13Cl3N2O |
Molekulargewicht |
307.6 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-N-(2,4,6-trichlorophenyl)acetamide |
InChI |
InChI=1S/C12H13Cl3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18) |
InChI-Schlüssel |
OAPAUTGQRCRPIK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)

![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)

![Ethyl 4-{[2-(2-hydroxyethoxy)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B241536.png)
![5-[(2-methoxy-5-nitrophenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B241537.png)
![2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B241540.png)
![({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)acetic acid](/img/structure/B241545.png)
![Ethyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241546.png)
![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)